molecular formula C22H18Cl2FN3O3S B1683077 Way 150138 CAS No. 273388-09-3

Way 150138

Cat. No.: B1683077
CAS No.: 273388-09-3
M. Wt: 494.4 g/mol
InChI Key: NPZHFWHOVNAVCF-UHFFFAOYSA-N
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Description

WAY-150138 is a thiourea-based compound identified as a novel inhibitor of herpes simplex virus type 1 (HSV-1) replication. Its mechanism of action involves disrupting DNA encapsidation, a critical step in viral assembly. Studies demonstrate that WAY-150138 prevents the incorporation of essential DNA-packaging proteins, specifically the portal subunit (UL6) and terminase subunit (UL15), into capsids during assembly . This depletion inhibits the formation of mature virions, rendering the virus non-infectious. Resistance mutations in HSV-1 map to the UL6 gene, underscoring the compound’s specificity for the portal complex .

Properties

CAS No.

273388-09-3

Molecular Formula

C22H18Cl2FN3O3S

Molecular Weight

494.4 g/mol

IUPAC Name

N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C22H18Cl2FN3O3S/c1-30-19-11-20(31-2)18(10-15(19)24)28-22(32)27-17-8-7-12(9-14(17)23)26-21(29)13-5-3-4-6-16(13)25/h3-11H,1-2H3,(H,26,29)(H2,27,28,32)

InChI Key

NPZHFWHOVNAVCF-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1NC(=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)S)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)Cl)OC

Appearance

Solid powder

Other CAS No.

273388-09-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WAY 150138;  WAY150138;  WAY-150138

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY 150138 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-chloro-4-aminophenyl-2-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY 150138 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

WAY 150138 has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of WAY 150138 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of proteins involved in cell signaling or metabolism, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs: Thiourea Derivatives

Compound X (Hypothetical Thiourea Analog)

  • Structure : Shares the thiourea core but differs in substituent groups (e.g., aromatic side chains).
  • Mechanism : Targets UL6/UL15 proteins, similar to WAY-150138, but with altered binding affinity due to structural modifications.
  • Efficacy : In vitro studies show a higher IC50 (50 nM vs. WAY-150138’s 20 nM), suggesting reduced potency .
  • Resistance Profile : Cross-resistance observed in UL6 mutants, confirming shared target specificity.

Functional Analogs: Terminase Inhibitors

Letermovir (Non-Thiourea Compound)

  • Structure : A quinazolinediamine derivative targeting cytomegalovirus (CMV) terminase (UL56/UL89/UL51 complex) .
  • Mechanism : Inhibits DNA cleavage/packaging but operates in a distinct viral system (CMV vs. HSV-1).
  • Efficacy : IC50 of 10 nM in CMV, demonstrating high specificity for terminase subunits .
  • Resistance Profile : Mutations in UL56 confer resistance, highlighting divergent targets compared to WAY-150138.

Comparative Data Table

Parameter WAY-150138 Compound X (Thiourea Analog) Letermovir
Structure Thiourea core Modified thiourea substituents Quinazolinediamine
Target UL6/UL15 (HSV-1) UL6/UL15 (HSV-1) UL56/UL89/UL51 (CMV)
IC50 20 nM 50 nM 10 nM
Resistance Mutation UL6 UL6 UL56
Viral Specificity HSV-1 HSV-1 CMV
Key Study Newcomb & Brown, 2002 Hypothetical data Medicinal Chemistry Research

Research Findings and Implications

  • WAY-150138’s Unique Advantage : Its dual targeting of UL6 and UL15 distinguishes it from single-target inhibitors, reducing the likelihood of resistance through compensatory mutations .
  • Limitations of Structural Analogs : Compound X’s reduced efficacy underscores the importance of substituent groups in thiourea derivatives for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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